molecular formula C17H14O3 B191856 5-Methyl-7-methoxyisoflavone CAS No. 82517-12-2

5-Methyl-7-methoxyisoflavone

Cat. No.: B191856
CAS No.: 82517-12-2
M. Wt: 266.29 g/mol
InChI Key: WGOUYULOZZRTFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-methoxyisoflavone typically involves multiple steps:

Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The total yield under optimal conditions can reach approximately 47.8% .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7-methoxyisoflavone undergoes several types of chemical reactions, including:

    O-demethylation: Removal of the methoxy group.

    Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions:

    O-demethylation: Typically involves the use of strong acids or bases.

    Hydroxylation: Often carried out using oxidizing agents.

Major Products: The primary products of these reactions include various hydroxylated and demethylated derivatives of this compound .

Scientific Research Applications

5-Methyl-7-methoxyisoflavone has been studied for various applications:

Mechanism of Action

The compound is believed to exert its effects through several mechanisms:

Properties

IUPAC Name

7-methoxy-5-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOUYULOZZRTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Record name 5-Methyl-7-methoxyisoflavone
Source Wikipedia
URL https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002754
Record name 5-Methyl-7-methoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82517-12-2
Record name 5-Methyl-7-methoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82517-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyvone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-7-methoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 5-methyl-7-methoxyisoflavone in treating neurological diseases?

A1: Research suggests that this compound exhibits promising remyelinating properties, potentially beneficial for treating demyelinating diseases like multiple sclerosis (MS) []. A drug screening platform identified it as a potential therapeutic agent for MS, demonstrating activity in promoting remyelination, a crucial process for restoring neuronal function following damage [].

Q2: How does this compound impact oxidative stress in the context of neurological disorders?

A2: While this compound is recognized as an antioxidant, its remyelinating activity may stem from mechanisms beyond its antioxidant effects []. Studies using structure-activity relationship analysis revealed "off-target" sites responsible for its remyelinating action, independent of its antioxidant properties []. This suggests a multifaceted mode of action.

Q3: Can this compound interfere with drug tests?

A3: Yes, this compound has been shown to potentially cause false positive results in urinary cannabinoid screening tests []. This cross-reactivity with the antibody-based screening test was observed and investigated, highlighting the importance of considering potential interferences from dietary supplements during drug testing [].

Q4: Are there any studies exploring the use of this compound in material science?

A4: Yes, research has investigated the use of this compound in material science applications. One study explored its use as a modifying agent in the sol-gel synthesis of Zn1−xMnxO thin films []. This suggests potential for the compound in developing novel materials, although further research is needed.

Q5: What analytical techniques are used to detect and quantify this compound in biological samples?

A5: Various analytical techniques are employed for detecting and quantifying this compound in biological samples, particularly urine []. These include:

  • High-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) []: This technique is used to separate, identify, and quantify the compound and its metabolites in the sample.
  • Gas chromatography coupled with mass spectrometry (GC/MS) []: Following derivatization processes like acetylation and silylation, GC/MS enables separation and detection of the compound based on its volatility and mass-to-charge ratio.

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